(4-Benzothiazol-2-yl-phenoxy)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzothiazol-2-yl-phenoxy)-acetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzothiazole ring attached to a phenoxy group, which is further connected to an acetic acid moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzothiazol-2-yl-phenoxy)-acetic acid typically involves the reaction of 2-mercaptobenzothiazole with 4-bromophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzothiazol-2-yl-phenoxy)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Benzothiazol-2-yl-phenoxy)-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of liquid crystal dimers for display technologies.
Wirkmechanismus
The mechanism of action of (4-Benzothiazol-2-yl-phenoxy)-acetic acid varies depending on its application. As a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of l-tyrosine to l-DOPA and subsequent melanin production . In its role as an antiepileptic agent, the compound inhibits voltage-gated sodium channels and gamma-aminobutyric acid-A receptors, reducing neuronal excitability and preventing seizures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chlorobenzo[d]thiazol-2-yl)phenoxy-2-methylpropanoic acid: Similar in structure but with a chlorine substituent, this compound also acts as a tyrosinase inhibitor.
(4-Benzothiazol-2-yl-phenoxy)propyl-dipropyl-amine: This compound has a propyl-dipropyl-amine group instead of an acetic acid moiety and is used in different applications.
Uniqueness
(4-Benzothiazol-2-yl-phenoxy)-acetic acid is unique due to its combination of a benzothiazole ring and a phenoxy-acetic acid moiety, which imparts specific chemical properties and biological activities. Its ability to act as both a tyrosinase inhibitor and an antiepileptic agent highlights its versatility and potential for diverse applications.
Eigenschaften
Molekularformel |
C15H11NO3S |
---|---|
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)9-19-11-7-5-10(6-8-11)15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
BKWJDJLHHJZKKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.